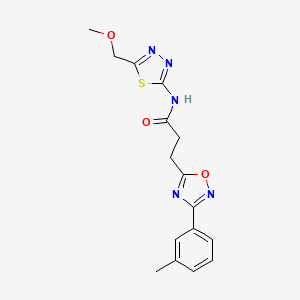![molecular formula C21H17N3O4S B7695768 N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695768.png)
N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiazolo[3,2-a]pyrimidine derivatives, which have been reported to exhibit a wide range of biological activities. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of specific enzymes or proteins involved in cell proliferation, apoptosis, and viral replication.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of specific enzymes involved in bacterial and fungal cell wall synthesis. Additionally, it has been found to inhibit the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit promising biological activities. However, it also has some limitations, such as its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. One possible direction is to investigate its potential as a therapeutic agent for cancer and viral infections. Another possible direction is to explore its mechanism of action and identify specific targets for its biological activities. Additionally, further studies can be conducted to optimize its synthesis and improve its solubility in aqueous solutions.
Synthesemethoden
The synthesis of N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been reported using different methods. One of the commonly used methods involves the reaction of 2-aminothiazole with ethyl acetoacetate to obtain 2-ethoxycarbonylthiazolo[3,2-a]pyrimidine. This intermediate is then reacted with phenyl isocyanate and butan-2-amine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied for its biological activities. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to possess antibacterial and antifungal activities against various strains of bacteria and fungi. Additionally, it has been found to inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-27-14-8-9-16(18(10-14)28-2)23-19(25)15-11-22-21-24(20(15)26)17(12-29-21)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSYJEKSZZPCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




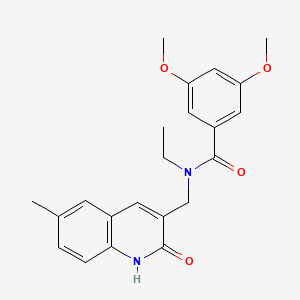
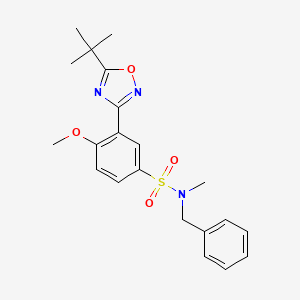
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7695713.png)

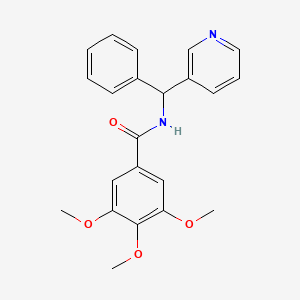
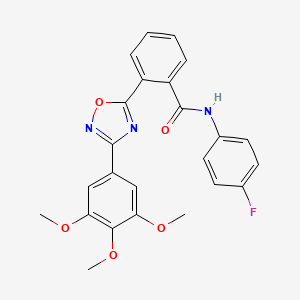
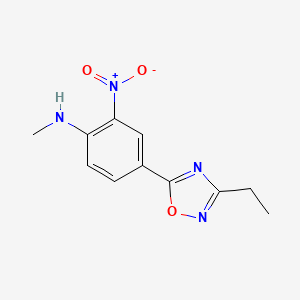


![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7695755.png)
